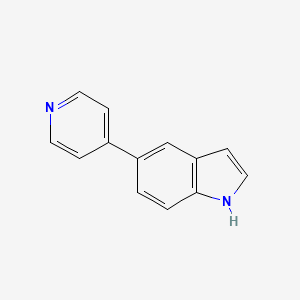

5-(Pyridin-4-yl)-1H-indole

Vue d'ensemble

Description

5-(Pyridin-4-yl)-1H-indole is an organic compound that features a pyridine ring attached to an indole structure

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(Pyridin-4-yl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as inhibitors of specific enzymes and receptors, making them candidates for drug development .

Industry

Industrially, the compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs) .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . They inhibit bacterial strains such as Escherichia coli and Staphylococcus epidermidis .

Mode of Action

Based on the antimicrobial and antioxidant activities of structurally similar compounds, it can be inferred that this compound may interact with bacterial cells or oxidative species to exert its effects .

Biochemical Pathways

Given its antimicrobial and antioxidant activities, it may be involved in pathways related to bacterial growth and oxidative stress .

Pharmacokinetics

A study on similar compounds indicates that they display desirable adme profiles .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit bacterial growth and reduce oxidative stress .

Analyse Biochimique

Biochemical Properties

5-(Pyridin-4-yl)-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with xanthine oxidoreductase, an enzyme involved in purine metabolism . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound can bind to certain receptors and transport proteins, modulating their function and impacting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the activity of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . By modulating these pathways, this compound can alter cellular responses and potentially contribute to therapeutic outcomes in diseases such as cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidoreductase results in the formation of N-glucuronides and N-glucosides, which are then excreted in urine . This binding interaction not only inhibits the enzyme’s activity but also alters the metabolic fate of the compound. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness and safety. In vitro and in vivo studies have shown that this compound remains relatively stable under physiological conditions, with minimal degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by xanthine oxidoreductase, leading to the formation of N-glucuronides and N-glucosides . These metabolites are then excreted in urine, highlighting the compound’s role in purine metabolism. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, human serum albumin can bind to this compound, facilitating its transport in the bloodstream . This interaction ensures that this compound is efficiently distributed to various tissues, where it can exert its biological effects. Additionally, the compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it has been shown to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in modulating cellular processes and achieving therapeutic outcomes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1H-indole typically involves the reaction of pyridine derivatives with indole precursors. One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine halide reacts with an indole boronic acid under specific conditions. This reaction often requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, where the pyridine or indole rings are substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated pyridine or indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

- 3-Bromoimidazo[1,2-a]pyridine

- Quinoline derivatives

Uniqueness

5-(Pyridin-4-yl)-1H-indole is unique due to its dual aromatic system, which provides a versatile platform for chemical modifications. This duality allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Activité Biologique

5-(Pyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antioxidant, and antimicrobial effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyridine ring attached to an indole structure, which is known for its ability to interact with various biological targets. The molecular formula is CHN, and it has a molecular weight of 196.20 g/mol.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

- In vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain analogs showed over 78% inhibition of leukemia cell growth at a concentration of 10 µM, outperforming standard treatments like imatinib .

- Molecular Docking : In silico studies have suggested strong binding affinities to the epidermal growth factor receptor (EGFR), indicating a mechanism through which these compounds may exert their anticancer effects .

| Compound | Cell Line Tested | % Inhibition (10 µM) |

|---|---|---|

| HD05 | Leukemia | 78.76% |

| HD12 | Breast | 72.45% |

| HD02 | Colon | 65.30% |

2. Antioxidant Activity

This compound has shown promising antioxidant properties:

- Radical Scavenging : The compound is capable of scavenging free radicals, which contributes to its potential as an antioxidant agent. Studies have indicated that it can reduce oxidative stress by chelating metal ions and reducing ferric ions (Fe³⁺) effectively .

| Test Method | Activity Observed |

|---|---|

| DPPH Radical Scavenging | Moderate |

| Ferric Reducing Antioxidant Power | Strong |

| Metal Chelating Activity | Significant |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Zone of Inhibition : In studies assessing antimicrobial efficacy against pathogens such as E. coli and S. aureus, the compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| K. pneumoniae | 12 |

Case Study 1: Anticancer Efficacy

A recent study synthesized several indole derivatives, including those based on this compound, which were tested against multiple cancer cell lines by the National Cancer Institute (NCI). The results highlighted the superior efficacy of these compounds in inhibiting tumor growth across various types of cancer, particularly in hematological malignancies .

Case Study 2: Antioxidant Mechanism

In another investigation, the antioxidant activity was attributed to the compound's ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. This study utilized various methodologies to confirm the radical scavenging capacity and metal chelation ability of the compound .

Propriétés

IUPAC Name |

5-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSCDHKJYONLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566328 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90679-35-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5-(pyridin-4-yl)-1H-indole derivatives interact with their target in Mtb, and what are the downstream effects?

A: The research highlights that certain this compound derivatives demonstrate strong binding affinity to two key Mtb enzymes: CYP125 and CYP142. [] These enzymes are cytochrome P450 enzymes involved in cholesterol metabolism, a process crucial for Mtb survival and virulence. By inhibiting CYP125 and CYP142, these compounds disrupt cholesterol catabolism within the bacteria. This disruption hinders Mtb's ability to utilize cholesterol, potentially impairing its growth, survival, and ability to evade the host's immune system.

Q2: What is the impact of structural modifications on the activity of this compound derivatives against Mtb?

A: The study employed a structure-guided approach, indicating that modifications to the this compound scaffold directly influenced the compounds' binding affinity and inhibitory activity against CYP125 and CYP142. [] While the specific modifications are not detailed in the provided abstract, it emphasizes that this approach led to the identification of compounds with micromolar in-cell activity against drug-resistant Mtb strains. This finding highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and efficacy of these compounds as potential anti-tuberculosis agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.